molecular formula C8H7F8NO B14655105 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile CAS No. 51887-43-5

2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile

Katalognummer: B14655105
CAS-Nummer: 51887-43-5
Molekulargewicht: 285.13 g/mol
InChI-Schlüssel: BCFYQDCSHFCFFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile typically involves the reaction of 1,1,2,2,3,5,5,5-octafluoropentanol with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Wirkmechanismus

The mechanism by which 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Uniqueness

2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile stands out due to its nitrile functional group, which imparts unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in applications requiring specific chemical transformations.

Eigenschaften

CAS-Nummer

51887-43-5

Molekularformel

C8H7F8NO

Molekulargewicht

285.13 g/mol

IUPAC-Name

2-(1,1,2,2,3,5,5,5-octafluoropentoxy)propanenitrile

InChI

InChI=1S/C8H7F8NO/c1-4(3-17)18-8(15,16)7(13,14)5(9)2-6(10,11)12/h4-5H,2H2,1H3

InChI-Schlüssel

BCFYQDCSHFCFFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)OC(C(C(CC(F)(F)F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.